2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furan ring, an oxazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-[(4-methoxyphenoxy)methyl]furan-2-yl derivatives
- 5-(morpholin-4-yl)-1,3-oxazole derivatives
- Other furan-oxazole-morpholine compounds
Uniqueness
What sets 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-24-14-2-4-15(5-3-14)26-13-16-6-7-18(27-16)19-22-17(12-21)20(28-19)23-8-10-25-11-9-23/h2-7H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFMNDCUMUQSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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